![molecular formula C35H55NO3 B12592930 6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-27-5](/img/structure/B12592930.png)
6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes both decyloxy and dodecyloxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one typically involves a multi-step process. The initial step often includes the preparation of the aniline derivative, followed by the introduction of the decyloxy and dodecyloxy groups through etherification reactions. The final step involves the formation of the cyclohexa-2,4-dien-1-one core through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[[4-(diethylamino)anilino]methylidene]cyclohexa-2,4-dien-1-one
- 6-[[[4-[(6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]amino]methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one is unique due to its specific combination of decyloxy and dodecyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
643755-27-5 |
|---|---|
Molekularformel |
C35H55NO3 |
Molekulargewicht |
537.8 g/mol |
IUPAC-Name |
2-[(4-decoxyphenyl)iminomethyl]-5-dodecoxyphenol |
InChI |
InChI=1S/C35H55NO3/c1-3-5-7-9-11-13-14-16-18-20-28-39-34-24-21-31(35(37)29-34)30-36-32-22-25-33(26-23-32)38-27-19-17-15-12-10-8-6-4-2/h21-26,29-30,37H,3-20,27-28H2,1-2H3 |
InChI-Schlüssel |
JEQBOLYOWWXXRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


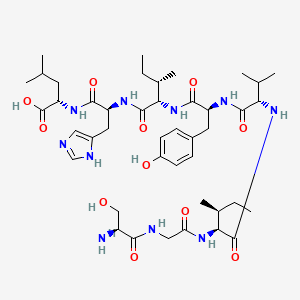
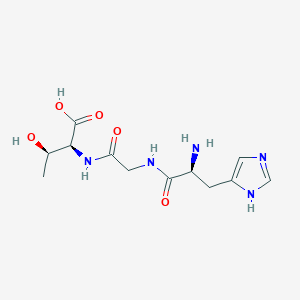
phosphane](/img/structure/B12592854.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)


![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
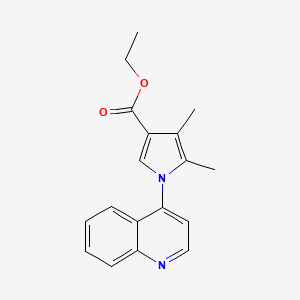
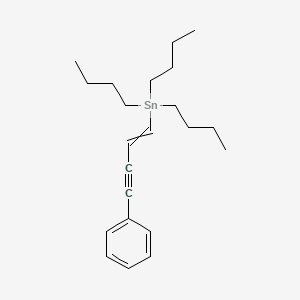
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea](/img/structure/B12592893.png)
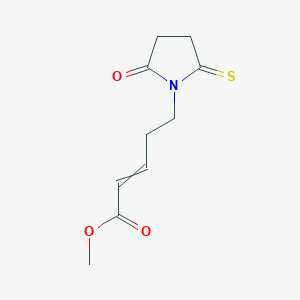
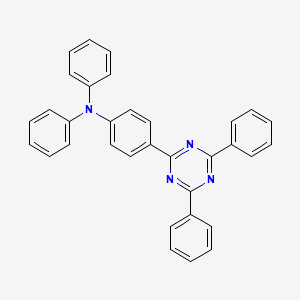
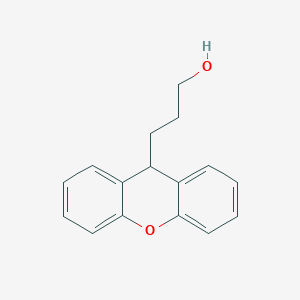
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
